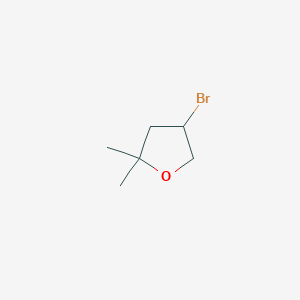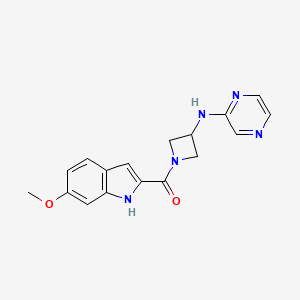
(6-methoxy-1H-indol-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole and imidazole are both important heterocyclic compounds. Indole is a benzopyrrole, which means it consists of a benzene ring fused to a pyrrole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . These structures are found in many biologically active compounds and drugs .
Synthesis Analysis
The synthesis of indole and imidazole derivatives is a topic of great interest in medicinal chemistry due to their wide range of biological activities . Various synthetic routes have been developed, many of which involve the formation of the heterocyclic ring through cyclization reactions .Molecular Structure Analysis
The molecular structure of indole and imidazole derivatives can vary greatly depending on the substituents attached to the heterocyclic ring . These substituents can significantly influence the physical and chemical properties of the compounds, as well as their biological activity .Chemical Reactions Analysis
Indole and imidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of electron-rich nitrogen atoms in their structures . These reactions can be used to further modify the compounds and tune their properties .Physical And Chemical Properties Analysis
The physical and chemical properties of indole and imidazole derivatives can be influenced by the substituents attached to the heterocyclic ring. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound’s solubility, boiling point, and other properties .Applications De Recherche Scientifique
Anticancer Activity
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They play a crucial role in cell biology and have shown various biologically vital properties.
Antimicrobial Activity
Indole derivatives have also been used in the treatment of various microbial infections . Their antimicrobial properties make them useful in combating a variety of bacterial and fungal infections.
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This includes a wide range of conditions, from neurological disorders to metabolic diseases.
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . They have been used in the treatment of various viral infections, including influenza and Coxsackie B4 virus.
Anti-inflammatory Activity
Indole derivatives have anti-inflammatory properties . They can be used to treat conditions characterized by inflammation, such as arthritis and autoimmune diseases.
Antidiabetic Activity
Indole derivatives have been used in the treatment of diabetes . They can help regulate blood sugar levels and improve insulin sensitivity.
Antimalarial Activity
Indole derivatives have shown potential as antimalarial agents . They can be used in the treatment and prevention of malaria, a disease caused by Plasmodium parasites.
Anticholinesterase Activities
Indole derivatives have anticholinesterase activities . This makes them potentially useful in the treatment of conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine in the brain.
Mécanisme D'action
The mechanism of action of indole and imidazole derivatives can vary greatly depending on their structure and the biological target. Some derivatives have been found to induce cell apoptosis, inhibit polymerization of tubulin , and show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Given the wide range of biological activities exhibited by indole and imidazole derivatives, these compounds continue to be a focus of research in medicinal chemistry . Future work will likely involve the development of new synthetic routes to these compounds, as well as the exploration of their potential as therapeutic agents for various diseases .
Propriétés
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-13-3-2-11-6-15(21-14(11)7-13)17(23)22-9-12(10-22)20-16-8-18-4-5-19-16/h2-8,12,21H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZWWCTUIJAUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)NC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-1H-indol-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

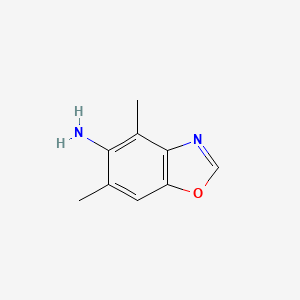
![3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2641012.png)

![1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2641014.png)


![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2641022.png)
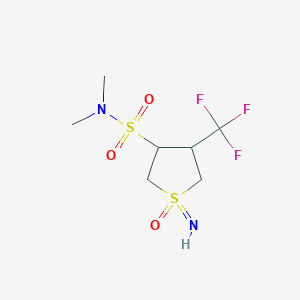
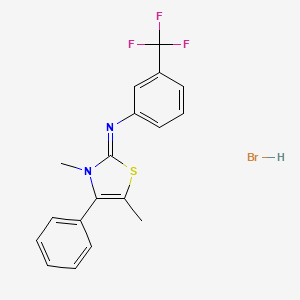
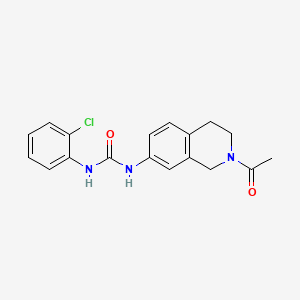
![1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2641028.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2641030.png)
